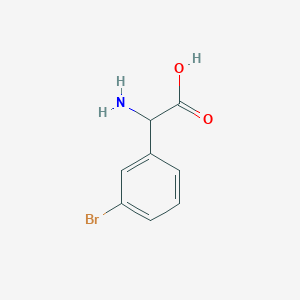

2-氨基-2-(3-溴苯基)乙酸

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was achieved using p-Methylaniline and chloroacetic chloride as starting materials, with an overall yield of 66% . Similarly, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters were synthesized from propargylamines, isothiocyanates, and alkyl 2-bromoacetates in a one-pot reaction . These methods could potentially be adapted for the synthesis of 2-amino-2-(3-bromophenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and MS data. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR and LC-MS, and the compound was found to crystallize in the orthorhombic crystal system . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include the formation of amides, esters, and aldehydes. The amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal are stable under basic conditions and can be converted into indolylamides by treatment with CSA and subsequent hydrolysis . These reactions highlight the versatility of the amino and acetic acid functionalities in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of amino groups can lead to the formation of intermolecular hydrogen bonds, as observed in the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . These properties are important for understanding the behavior of the compounds in different environments and can affect their biological activity.

科学研究应用

铜催化胺化反应

在乙醇中使用NaN3作为氨基源的铜催化直接胺化方法,展示了高效合成邻位官能化芳香胺类化合物,包括2-氨基-2-(3-溴苯基)乙酸衍生物 (Zhao, Fu, & Qiao, 2010)。

新化合物的合成与表征

从相关化合物合成的乙酸乙酯2-氨基-4-(4-氟苯基)-6-苯基环己-1,3-二烯-1-羧酸乙酯,通过其晶体结构和各种物理性质的表征,有助于理解类似分子结构 (Sapnakumari et al., 2014)。

异双功能试剂的开发

探索了新型巯基反应性异双功能试剂的合成,其中包括类似2-(2-氨基苯基)-乙醛二甲醚缩醛结构,用于可能应用于将肽共轭到脂质体 (Frisch, Boeckler, & Schuber, 1996)。

抗惊厥活性研究

研究源自化合物如4-(4-溴苯基)-3-吗啉基吡咯-2-羧酸甲酯的钠通道阻滞剂3-氨基吡咯,显示出显著的抗惊厥活性且神经毒性低,表明潜在的治疗应用 (Unverferth et al., 1998)。

溴酚类化合物的抗氧化性质

研究来自海洋红藻的天然溴酚类化合物,包括2-(2,3-二溴-4,5-二羟基苯基)乙酸等,显示出比传统抗氧化剂更强的抗氧化活性,暗示了在食品保鲜和健康方面的潜在应用 (Li, Li, Gloer, & Wang, 2011)。

安全和危害

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPMYLPJAVQUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396791 | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(3-bromophenyl)acetic Acid | |

CAS RN |

79422-73-4 | |

| Record name | α-Amino-3-bromobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79422-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-2-(3-bromophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino(3-bromophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)

![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)